molecular formula C9H17BrO B1386046 (3-Bromopropoxy)cyclohexane CAS No. 22498-19-7

(3-Bromopropoxy)cyclohexane

Cat. No.: B1386046
CAS No.: 22498-19-7
M. Wt: 221.13 g/mol
InChI Key: BEADYWMTBPCTRS-UHFFFAOYSA-N
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Description

(3-Bromopropoxy)cyclohexane is an organic compound with the molecular formula C₉H₁₇BrO It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromopropoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromopropoxy)cyclohexane can be synthesized through the reaction of cyclohexanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol is replaced by the bromopropoxy group.

Reaction Conditions:

    Reactants: Cyclohexanol, 3-bromopropyl bromide

    Base: Potassium carbonate

    Solvent: Acetone or another suitable organic solvent

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropoxy)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.

    Elimination Reactions: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.

Scientific Research Applications

(3-Bromopropoxy)cyclohexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of (3-Bromopropoxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the cyclohexane ring. In elimination reactions, the compound loses a proton and a bromide ion, resulting in the formation of an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    (3-Iodopropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.

    (3-Fluoropropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3-Bromopropoxy)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-bromopropoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEADYWMTBPCTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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